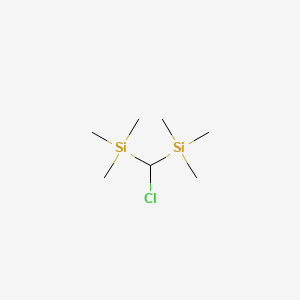

Bis(trimethylsilyl)chloromethane

描述

Significance of Bis(trimethylsilyl)chloromethane as a Key Synthetic Intermediate

This compound is a crucial intermediate in organic and organometallic synthesis due to its unique structural and reactive properties. tandfonline.comcapes.gov.brdtic.mil Its primary utility lies in its role as the precursor to the bis(trimethylsilyl)methyl ligand, [(CH3)3Si]2CH-, a bulky alkyl group that allows for the isolation of novel transition metal and main group compounds with unusual, low-valent electronic structures. dtic.mil

The compound is a versatile C1 building block with several key applications: lookchem.com

Grignard Reagent Formation: It is used to prepare the corresponding Grignard reagent, bis(trimethylsilyl)methyl magnesium chloride. This reagent readily participates in Kumada cross-coupling reactions with aryl and vinyl halides to form more complex molecules, such as bis(trimethylsilyl)allyl compounds. sigmaaldrich.comlookchem.comsigmaaldrich.com

Peterson Olefination: The reagent finds broad application in Peterson olefination reactions, a method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds. lookchem.com

Ligand Synthesis: It is instrumental in creating sterically demanding ligands for a variety of main group and transition metal complexes. lookchem.com

Monomer Synthesis: It serves as a reagent in the preparation of monomers like para-bis(trimethylsilyl)ethylstyrene (PBTES), which is used to create network polymers of styrene. sigmaaldrich.comsigmaaldrich.com

Heterocumulene Synthesis: The compound is also employed in the synthesis of N-[Bis(trimethylsilyl)methyl]heterocumulenes. sigmaaldrich.comsigmaaldrich.com

An improved, one-pot synthesis method has been developed for this compound, which involves the reaction of dichloromethane (B109758), trimethylsilyl (B98337) chloride, and n-butyllithium, achieving a 78% yield. tandfonline.comcapes.gov.brtandfonline.com This efficient synthesis makes the key intermediate more accessible for its wide-ranging applications. dtic.mil

Historical Context of Organosilicon Reagents in Modern Organic Synthesis

The history of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgencyclopedia.pub This discovery marked the genesis of the field. sbfchem.com Early progress was methodical, with researchers like A. Ladenburg and A. Polis preparing other simple organosilanes in the following decades. richsilicone.com

A significant leap forward came at the turn of the 20th century through the pioneering work of English chemist Frederic S. Kipping. wikipedia.org Between 1898 and 1944, Kipping published extensively on the subject, notably utilizing the recently discovered Grignard reaction to synthesize a wide variety of alkyl and aryl silanes. wikipedia.orgrichsilicone.com His work on the hydrolysis of organochlorosilanes led to the formation of chain and ring polymers, which he termed "silicones" due to their resemblance to ketones, a name that has persisted. wikipedia.orgrichsilicone.com Despite his foundational contributions, Kipping was initially pessimistic about the future importance of organosilicon chemistry in the broader field of organic chemistry. pageplace.de

However, following this early academic work, the industrial potential of silicone polymers was recognized in the late 1930s and early 1940s. sbfchem.comrichsilicone.com This spurred the growth of the silicone industry, which in turn ensured a steady supply of organosilicon monomers for research. pageplace.de This availability catalyzed an explosive growth in the applications of organosilicon compounds in organic synthesis, where they are now used to activate substrates, direct reaction pathways, and serve as protecting groups. pageplace.dewikipedia.org

Properties of this compound

| Property | Value | Source |

| IUPAC Name | [chloro(trimethylsilyl)methyl]-trimethylsilane | nih.gov |

| CAS Number | 5926-35-2 | sigmaaldrich.comnih.gov |

| Chemical Formula | C7H19ClSi2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 194.85 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | sigmaaldrich.com |

| Density | 0.892 g/mL at 25 °C | sigmaaldrich.comlookchem.com |

| Boiling Point | 57-60 °C / 15 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.449 | sigmaaldrich.comlookchem.com |

| Flash Point | 48 °C (118.4 °F) - closed cup | sigmaaldrich.com |

| Solubility | Soluble in common organic solvents (DMF, THF, Et2O, CH2Cl2) | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

[chloro(trimethylsilyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJGZHVYPBNLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339002 | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-35-2 | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Trimethylsilyl Chloromethane

Established Preparative Pathways

Several routes to synthesize bis(trimethylsilyl)chloromethane have been documented in scientific literature, each with distinct advantages and disadvantages. dtic.mil

Table 1: One-Pot Synthesis of this compound

| Starting Materials | Reagents | Key Conditions | Intermediate (not isolated) | Yield |

|---|

Table 2: Stepwise Synthesis via Dihalogenated Intermediate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Dichloromethane (B109758) (CH₂Cl₂) | - | Bis(trimethylsilyl)dichloromethane (B99562) ((Me₃Si)₂CCl₂) | 50-65% tandfonline.com |

Another established method involves the deprotonation of (trimethylsilyl)methyl chloride (Me₃SiCH₂Cl) followed by a silylation step. dtic.miltandfonline.comwikipedia.org In this approach, (trimethylsilyl)methyl chloride is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), to remove a proton. dtic.miltandfonline.com The resulting carbanion is then reacted with chlorotrimethylsilane (B32843) (Me₃SiCl) to yield the final product, this compound. dtic.miltandfonline.com However, this method presents challenges, including difficulties in scaling up the reaction to produce larger quantities of the desired compound. dtic.miltandfonline.com Furthermore, the reaction has been reported to be difficult to reproduce consistently. dtic.miltandfonline.com

Optimization Strategies in Synthetic Pathways

To improve the efficiency and reliability of this compound synthesis, researchers have focused on optimizing reaction conditions and understanding the role of the reaction environment.

The one-pot synthesis method, in particular, highlights the critical importance of controlling reaction conditions to achieve high yield and selectivity. dtic.miltandfonline.comdtic.mil The procedure is divided into two distinct stages, which are managed by temperature and the sequence of adding reagents. dtic.miltandfonline.com The initial reaction is conducted at a very low temperature of -110°C in a mixed solvent system. dtic.miltandfonline.com This precise temperature control is crucial for the selective formation of the intermediate ((Me₃Si)₂CCl₂). tandfonline.com The reaction is then briefly warmed to room temperature to drive the precipitation of lithium chloride, marking the completion of the first stage. tandfonline.com Subsequently, the mixture is re-cooled to -110°C before the addition of another equivalent of n-butyllithium for the second stage, which is then quenched. tandfonline.com This careful, sequential addition of reagents and strict temperature management allows for a reproducible yield of 78%. tandfonline.com

The choice of solvent and the exclusion of water are paramount for the success of these synthetic pathways. dtic.miltandfonline.comdtic.mil The high-yield one-pot synthesis employs a mixed solvent system of tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and n-pentane. dtic.miltandfonline.com It is essential that all solvents are rigorously dried before use; for instance, THF is freshly distilled from calcium hydride, Et₂O is distilled from lithium aluminum hydride, and both dichloromethane and n-pentane are distilled from phosphorus pentoxide. tandfonline.com All manipulations, until the final ethanol (B145695) quench, must be performed under anhydrous and oxygen-free conditions. tandfonline.com The use of such a carefully prepared solvent system and inert atmosphere is critical to prevent unwanted side reactions and ensure the high efficiency of the synthesis. tandfonline.com

Minimization of Side Reactions (e.g., Over-chlorination, Hydrolysis)

The synthesis of this compound is susceptible to side reactions, primarily over-chlorination and hydrolysis, which can significantly reduce the yield and purity of the final product. The formation of the dichlorinated intermediate, bis(trimethylsilyl)dichloromethane ((Me₃Si)₂CCl₂), is a common pathway that can lead to impurities if not properly managed. tandfonline.com

Effective control over side reactions is achieved through meticulous management of reaction conditions. A key strategy is the use of a "one-pot" synthesis that avoids the isolation of the dichlorinated intermediate. dtic.mil This process is typically conducted in two distinct stages, governed by temperature and the sequence of reagent addition. dtic.mil

Key Strategies for Minimizing Side Reactions:

Temperature Control: The reaction is initiated at extremely low temperatures, around -110 °C, in a mixed solvent system such as tetrahydrofuran (THF), diethyl ether (Et₂O), and n-pentane. dtic.mil This low temperature is crucial for controlling the reactivity of the organolithium reagents and preventing undesired side reactions.

Controlled Reagent Addition: In the first stage, dichloromethane is treated with two equivalents of chlorotrimethylsilane and n-butyllithium (n-BuLi) to form bis(trimethylsilyl)dichloromethane. dtic.mil After this stage, the reaction mixture is re-cooled to -110 °C before the second stage, which involves the addition of one equivalent of n-BuLi to reduce the dichlorinated intermediate, followed by a protic quench, often with 95% ethanol. tandfonline.comdtic.mil This sequential and stoichiometric addition ensures the desired product is formed selectively.

Anhydrous and Oxygen-Free Conditions: Hydrolysis of the reagents and intermediates is a significant concern. All manipulations must be performed under strictly anhydrous and oxygen-free conditions until the final quenching step. tandfonline.com Solvents must be rigorously dried before use; for example, THF can be freshly distilled from calcium hydride, and dichloromethane from phosphorus pentoxide. dtic.mil In industrial settings, similar side reactions are often mitigated by conducting the process under a vacuum to prevent the ingress of atmospheric moisture. google.com

The table below summarizes the primary side reactions and the corresponding minimization strategies.

| Side Reaction | Potential Product | Minimization Strategy | Source(s) |

| Over-chlorination | Bis(trimethylsilyl)dichloromethane | In-situ reduction of the intermediate; controlled stoichiometry of reagents. | tandfonline.com, dtic.mil |

| Hydrolysis | (Me₃Si)₂CHOH and other siloxanes | Use of rigorously dried solvents and reagents; performing the reaction under an inert, oxygen-free atmosphere. | tandfonline.com, dtic.mil |

By implementing these controls, the formation of unwanted byproducts is significantly suppressed, leading to a higher yield of the target compound, this compound.

Scalability Considerations for Industrial and Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost, safety, and reproducibility. An effective large-scale synthesis must be economically viable, reliable, and produce a consistent yield. tandfonline.com

A significant advancement is the development of an improved "one-pot" synthesis that addresses these scalability issues. tandfonline.com This method offers several advantages for industrial and large-scale applications:

Cost-Effective Reagents: The synthesis utilizes relatively inexpensive and commercially available starting materials: dichloromethane, chlorotrimethylsilane, and n-butyllithium. dtic.miltandfonline.com This is a critical factor for the economic feasibility of industrial production.

The table below outlines key factors for the successful scaling of this compound synthesis.

| Scalability Factor | Consideration | Advantage of "One-Pot" Method | Source(s) |

| Yield | Maximizing product output while minimizing waste. | Reproducible 78% overall yield on a large scale. | tandfonline.com, dtic.mil |

| Cost | Use of inexpensive and readily available starting materials. | Employs low-cost reagents like CH₂Cl₂, Me₃SiCl, and n-BuLi. | dtic.mil, tandfonline.com |

| Process Simplicity | Reducing the number of reaction and purification steps. | "One-pot" synthesis avoids isolation of intermediates. | dtic.mil, tandfonline.com |

| Reproducibility | Ensuring consistent results at a larger scale. | The method is documented to be reproducible on at least a one-mole scale. | tandfonline.com, dtic.mil |

These characteristics make the improved one-pot synthesis a robust and economically viable method for the industrial production of this compound, a crucial intermediate for various applications. dtic.mildtic.mil

Carbanion Chemistry: Generation and Reactivity of Bis(trimethylsilyl)methyl Anions

The chemistry of bis(trimethylsilyl)methyl anions, derived from this compound, is a cornerstone of its synthetic utility. The generation of these carbanions and their subsequent reactions with electrophiles are influenced by the unique electronic properties of the silicon atoms.

The generation of the bis(trimethylsilyl)methyl anion is readily achieved through metalation, a reaction that highlights the increased acidity of the C-H bond adjacent to the silicon atoms. Organolithium reagents, such as n-butyllithium (n-BuLi) and t-butyllithium (t-BuLi), are commonly employed for this purpose. baranlab.orgsigmaaldrich.com The reaction involves the deprotonation of this compound to form the corresponding lithium derivative, (Me₃Si)₂CHLi. dtic.mil

An improved one-pot synthesis of this compound itself involves the reaction of dichloromethane (CH₂Cl₂), trimethylsilyl (B98337) chloride (Me₃SiCl), and n-BuLi in a mixed solvent system, demonstrating the feasibility of these metalation reactions. dtic.mildtic.mil The use of the bis(trimethylsilyl)methyl ligand has enabled the isolation of novel transition metal and main group compounds, often introduced via the lithium derivative. dtic.milnih.gov

The enhanced acidity of the α-proton is a direct consequence of the α-silicon effect, where the silicon atom stabilizes the adjacent carbanion. baranlab.orgqub.ac.uk This stabilization facilitates the metalation process, making it a highly efficient method for generating the nucleophilic bis(trimethylsilyl)methyl anion. baranlab.org

The bis(trimethylsilyl)methyl anion, generated via metalation, exhibits potent nucleophilic character. It readily reacts with a wide range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthetic applications of this compound.

The anion can be quenched with various electrophiles, a process that is central to the generation of functionalized molecules. nih.gov For instance, the reaction of the lithiated species with an active halide is a common method for introducing the bis(trimethylsilyl)methyl group. dtic.mil

The nucleophilic addition of the anion to carbonyl compounds, such as ketones, is a key step in the Peterson olefination. This reaction initially forms an oxygen anion which can then attack the silicon atom, leading to the formation of a vinyl silane (B1218182). chemtube3d.com The versatility of the bis(trimethylsilyl)methyl anion is further demonstrated by its use in the synthesis of a variety of highly functionalized heteroaromatics through quenching reactions with different electrophiles. nih.gov

The reactivity and stability of organosilicon compounds are significantly influenced by the position of the silicon atom relative to a reactive center. The α and β effects describe the stabilizing influence of a silicon atom on an adjacent carbanion (α-effect) and a carbocation at the β-position (β-effect), respectively. qub.ac.ukwikipedia.org

| Effect | Position of Silicon | Stabilized Species |

| α-Effect | Geminal (adjacent) | Anion |

| β-Effect | Vicinal (one atom away) | Cation |

These effects are not merely inductive but are primarily driven by hyperconjugation. baranlab.orgwikipedia.org

Negative Hyperconjugation: In the case of the α-effect, the stabilization of the carbanion arises from negative hyperconjugation. This involves the interaction of the filled p-orbital of the carbanion with the adjacent, low-lying antibonding σ* orbital of the C-Si bond. wikipedia.orgdiva-portal.orgeoquimica.com This donation of electron density from the carbanion into the C-Si σ* orbital stabilizes the negative charge. wikipedia.org The trimethylsilyl group, in this context, acts as a π-acceptor. wikipedia.org

Positive Hyperconjugation: The β-silicon effect, which stabilizes a carbocation at the β-position, is a result of positive hyperconjugation. Here, the electrons in the C-Si σ bond overlap with the empty p-orbital of the carbocation. wikipedia.orgscispace.com This donation of electron density from the C-Si bond to the carbocationic center weakens the C-Si bond and stabilizes the positive charge. wikipedia.org

The strength of these hyperconjugative interactions is dependent on the energy gap between the interacting orbitals and their relative orientation. eoquimica.com

Stereoelectronic effects dictate the geometric requirements for optimal orbital overlap, thereby influencing the rates and pathways of reactions. youtube.com In the context of the silicon effects, specific stereochemical arrangements are necessary to maximize hyperconjugative stabilization.

For the β-silicon effect to be most effective, an anti-periplanar relationship between the C-Si bond and the leaving group is required. wikipedia.org This alignment allows for maximum overlap between the C-Si σ orbital and the developing empty p-orbital of the carbocation, or the C-X (leaving group) σ* orbital in a concerted process. qub.ac.ukwikipedia.org This stereoelectronic requirement has significant implications for the stereochemical outcome of reactions involving the β-effect. For instance, the electrophilic addition to allyl silanes generally proceeds via an anti-attack of the electrophile. qub.ac.uk

Similarly, the α-effect also has stereoelectronic demands. The stabilization of the α-anion is most effective when the p-orbital of the carbanion can effectively overlap with the C-Si σ* orbital. The geometry of the transition state will adapt to achieve the most stable arrangement where orbital interactions are maximized. youtube.com

Silicon Alpha (α) and Beta (β) Effects in Anion and Cation Stabilization

Cross-Coupling and Catalytic Reactions

This compound and its derivatives participate in a variety of cross-coupling and catalytic reactions, expanding their synthetic utility beyond traditional carbanion chemistry.

Recent research has demonstrated the use of bis(trimethylsilyl)methyl-substituted aryl and heteroaryl derivatives in Kumada-Corriu and Negishi cross-coupling reactions. nih.govnih.gov These reactions allow for the formation of C-C bonds, linking the silyl-containing fragment to other organic moieties.

Furthermore, copper(I)-catalyzed cross-coupling reactions of bis(trimethylsilyl)diazomethane with terminal alkynes have been developed to synthesize 1,1-disilyl allenes. yinshai.com This method relies on metal-carbene migratory insertion. yinshai.com The steric bulk of the trimethylsilyl groups on the diazo substrate influences the chemoselectivity of the reaction. yinshai.com

In the realm of catalytic reactions, the bis(trimethylsilyl)methyl group has been employed as a protecting group and a site-selective control element in rhodium(II)-catalyzed reactions of diazoamides. nih.gov The bulky nature of the N-bis(trimethylsilyl)methyl group can enforce specific conformations, directing C-H insertion reactions to other parts of the molecule. nih.gov Additionally, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of certain ethynyl-disilanylpyridines. mdpi.com

A silylboronate-mediated, transition-metal-free cross-coupling of aryl fluorides with arylalkanes has also been reported, proceeding through a radical process involving the cleavage of C-F and C-H bonds. rsc.org

Kumada Cross-Coupling Reactions with Aryl and Vinyl Halides

The Grignard reagent derived from this compound, namely bis(trimethylsilyl)methylmagnesium chloride, is a key participant in Kumada-Corriu cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between the bulky bis(trimethylsilyl)methyl group and various organic halides. Research has demonstrated that a range of bis(trimethylsilyl)methyl-substituted aryl and heteroaryl derivatives can be successfully prepared using this methodology. The reaction typically involves the coupling of the Grignard reagent with aryl or heteroaryl halides in the presence of a nickel or palladium catalyst.

For instance, the synthesis of these sterically encumbered compounds proceeds efficiently through the reaction of the corresponding Grignard reagent with a variety of haloarenes. chemicalbook.comcu.edu.eg The bulky nature of the bis(trimethylsilyl)methyl group plays a significant role in the regioselectivity of subsequent functionalization of the resulting aromatic products. chemicalbook.comcu.edu.eg Iron-catalyzed Kumada cross-coupling reactions have also been explored, showing success in coupling aryl Grignard reagents with alkyl halides while minimizing side reactions like β-hydride elimination. organic-chemistry.org

The general mechanism for palladium-catalyzed Kumada coupling involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Table 1: Examples of Kumada Cross-Coupling for Synthesis of BTSM-Aryl Derivatives This table is representative and compiled from descriptions of the Kumada-Corriu reaction's utility in synthesizing sterically hindered molecules.

| Aryl/Heteroaryl Halide | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|

| Bromo- or Chloro-Arenes | Pd or Ni-based catalysts | Bis(trimethylsilyl)methyl-substituted Arenes | chemicalbook.com |

| Bromo- or Chloro-Heteroarenes | Pd or Ni-based catalysts | Bis(trimethylsilyl)methyl-substituted Heteroarenes | chemicalbook.com |

| Aryl Chlorides (sterically hindered) | Palladated Ferrocenylimine/Carbene Complex | Sterically Crowded Biaryls | electronicsandbooks.com |

Palladium-Catalyzed Coupling Reactions with Organosilicon Reagents

Palladium catalysis is pivotal in coupling reactions involving organosilicon reagents derived from or related to this compound. These reactions represent a powerful strategy for creating silicon-carbon bonds. A notable example is the direct palladium-catalyzed cross-coupling of (trimethylsilyl)methyllithium, a related C(sp³)-nucleophile, with a variety of aryl chlorides and bromides. acs.org Utilizing a specific catalyst system, Pd-PEPPSI-IPent, allows for the synthesis of diverse benzyl- and allylsilanes in high yields under mild, room-temperature conditions with short reaction times. acs.org

Furthermore, palladium catalysts supported by specialized phosphine (B1218219) ligands like DrewPhos enable the direct cross-coupling of monochlorosilanes with primary and secondary alkyl Grignard reagents. organic-chemistry.org This method successfully overcomes the high bond strength of the Si-Cl bond and is effective for creating sterically hindered silanes, which are often inaccessible through classical methods. organic-chemistry.org The reaction accommodates a wide range of functional groups and is effective even with bulky coupling partners, such as in the reaction between chlorosilanes and mesityl magnesium bromide. organic-chemistry.org

Allylation Reactions: Lewis Acid Catalysis and Regioselectivity

Allylation reagents featuring a geminal bis(trimethylsilyl) substitution, structurally related to this compound, exhibit tunable reactivity in the presence of Lewis acids. The choice of the Lewis acid catalyst dictates the reaction pathway and the resulting product's regioselectivity.

Studies on 3,3-bis(trimethylsilyl)-2-methyl-1-propene have shown that in the presence of a mild Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the reaction with aldehydes predominantly proceeds via an ene reaction. preprints.orgrsc.org However, when stronger Lewis acids are employed in a solvent such as methylene (B1212753) chloride, the reaction pathway shifts to a Sakurai allylation, exclusively yielding E-trisubstituted alkenylsilanes. preprints.orgrsc.org This demonstrates that the Lewis acid is critically involved in the stereochemistry-determining bond formation step. mdpi.com The Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of electrophiles with allylsilanes, is a cornerstone of this chemistry, with activation by the Lewis acid being essential for an efficient reaction.

Table 2: Lewis Acid Influence on Allylation Product Based on reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene with aldehydes.

| Lewis Acid Catalyst | Reaction Pathway | Major Product Type | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Ene Reaction | Homoallylic Alcohols | preprints.orgrsc.org |

| Stronger Lewis Acids (e.g., TiCl₄) | Sakurai Allylation | E-Trisubstituted Alkenylsilanes | preprints.orgrsc.orgmdpi.com |

Stoichiometric Reactivity in C(sp²)–H Functionalization

The stoichiometric reactivity of metal complexes bearing the bis(trimethylsilyl)methyl ligand in C–H functionalization is a subject of detailed investigation. While catalytic C–H activation is a major field, understanding the single-turnover, stoichiometric reactions of isolated complexes provides fundamental mechanistic insight.

Research on well-defined bis(benzamidinato)yttrium alkyl complexes, including those with the related -CH(SiMe₃)₂ ligand, has revealed a surprising stability and a notable lack of C–H bond activation with aromatic solvent molecules like benzene, even at elevated temperatures. mdpi.com This inertness towards unactivated C(sp²)–H bonds is in stark contrast to the high reactivity observed in analogous cyclopentadienyl-based yttrium systems. mdpi.com

However, reactivity towards more activated C-H bonds has been observed. For example, early/late heterobimetallic Zr/Co complexes can activate the ortho C–H bonds of pyridine (B92270) derivatives and the terminal C–H bonds of alkynes. In these cases, the substrate's directing group coordinates to the Lewis-acidic zirconium center, facilitating C–H activation at the adjacent cobalt center. Similarly, the reduction of carbodiimides by samarium(II) bis(trimethylsilyl)amides can lead to C-H activation of the silyl (B83357) ligand itself or the substrate, depending on the steric bulk of the carbodiimide (B86325) substituents. These findings indicate that while the stoichiometric functionalization of simple, unactivated C(sp²)–H bonds by bis(trimethylsilyl)methyl metal complexes is challenging, these complexes are capable of activating C-H bonds when an appropriate directing group or a sufficiently reactive substrate is present.

Formation and Reactivity of Key Organometallic Intermediates

The synthetic utility of this compound is largely channeled through key organometallic intermediates that are formed from it. These intermediates, particularly Grignard reagents and silylcarbodiimides, are highly reactive and serve as building blocks for more complex molecules.

Bis(trimethylsilyl)methyl Magnesium Chloride (Grignard Reagent) Formation

The preparation of bis(trimethylsilyl)methyl magnesium chloride, a crucial Grignard reagent, is achieved by the reaction of this compound with magnesium metal. A related and more commonly cited procedure involves the reaction of (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ether solvent, often initiated with a crystal of iodine. The reaction is typically maintained at a gentle reflux to ensure complete formation of the (trimethylsilyl)methylmagnesium chloride solution. This organomagnesium halide is a potent nucleophile and a source of the carbanionic bis(trimethylsilyl)methyl moiety.

This Grignard reagent is fundamental to the Kumada-Corriu coupling reactions discussed previously, where it acts as the nucleophilic partner. chemicalbook.com Its formation is a critical first step for a variety of subsequent transformations, enabling the introduction of the sterically demanding and electronically stabilizing bis(trimethylsilyl)methyl group onto various substrates.

N-Silylcarbodiimide Intermediates in Guanidine (B92328) Synthesis

This compound is a precursor to silylated intermediates that are instrumental in the synthesis of guanidines. A key transformation involves the formation of reactive N-silylcarbodiimide intermediates. One established method for guanidine synthesis proceeds via the reaction of an acylcyanamide with chlorotrimethylsilane, which generates a highly reactive N-acyl-N'-silylcarbodiimide in situ.

This silylcarbodiimide intermediate is a powerful guanylating agent. It readily reacts with a wide array of amines, including primary and secondary aliphatic amines, as well as more sterically hindered amines and anilines, to form the corresponding substituted guanidines. The reaction is often rapid, highlighting the high reactivity of the N-silylcarbodiimide species. The general approach involves the addition of an amine's N-H bond across one of the C=N double bonds of the carbodiimide. The silyl group acts as an activating group and is eliminated during the reaction workup. This methodology provides a direct and atom-economical route to guanidines, which are important structural motifs in pharmaceuticals and natural products.

Steric and Electronic Influence of Trimethylsilyl Groups on Reactivity.acs.org

The reactivity of this compound is profoundly influenced by the presence of two bulky and electronically active trimethylsilyl (TMS) groups attached to the central carbon atom. These groups exert significant steric and electronic effects that dictate the compound's behavior in chemical reactions.

Steric Shielding and Its Impact on Reaction Rates.acs.org

The two trimethylsilyl groups in this compound create a sterically congested environment around the central carbon atom. This steric hindrance, or spatial crowding, plays a crucial role in determining the rates of nucleophilic substitution reactions. youtube.com

The large molecular volume of the trimethylsilyl group, a consequence of the three methyl groups bonded to the silicon atom, physically obstructs the approach of nucleophiles to the electrophilic carbon center. rsc.orgwikipedia.org This steric shielding is particularly impactful in bimolecular nucleophilic substitution (S(_N)2) reactions, which require the nucleophile to attack the carbon atom from the backside relative to the leaving group. youtube.com The presence of bulky substituents significantly slows down S(_N)2 reactions due to the increased activation energy associated with the sterically hindered transition state. nih.gov

In the case of this compound, the two TMS groups create a formidable barrier, making direct S(_N)2 reactions exceptionally slow compared to less hindered alkyl halides. rsc.org The repulsion between the electron clouds of the bulky silyl groups and the incoming nucleophile raises the energy of the transition state, thereby decreasing the reaction rate. youtube.com

Table 1: Illustrative Comparison of Relative S(_N)2 Reaction Rates for Various Alkyl Chlorides

| Compound | Structure | Relative Reaction Rate |

| Methyl chloride | CH(_3)Cl | High |

| Ethyl chloride | CH(_3)CH(_2)Cl | Moderate |

| Isopropyl chloride | (CH(_3))(_2)CHCl | Low |

| tert-Butyl chloride | (CH(_3))(_3)CCl | Very Low (S(_N)2 disfavored) |

| This compound | (CH(_3))(_3)SiCHCl | Extremely Low |

This table provides an illustrative comparison based on established principles of steric hindrance in S(_N)2 reactions. Actual quantitative data may vary depending on specific reaction conditions.

The significant steric hindrance in this compound not only retards reaction rates but can also influence the regioselectivity and chemoselectivity of reactions, as the bulky bis(trimethylsilyl)methyl group can direct reactions to less sterically encumbered sites. nih.govnih.gov

Electronic Stabilization and Destabilization Effects.acs.orgrsc.org

Beyond steric effects, the trimethylsilyl groups exert notable electronic influences on the reactivity of this compound. These effects can either stabilize or destabilize reaction intermediates, primarily through hyperconjugation. chemeurope.com

Alpha-Silicon Effect:

In this compound, the silicon atoms are in the alpha (α) position relative to the carbon atom bearing the chlorine. The alpha-silicon effect describes the destabilization of an adjacent developing positive charge. chemeurope.comwikipedia.org This effect arises because silicon is more electropositive than carbon, leading to a polarization of the C-Si bond with a partial negative charge on the carbon. This makes the carbon atom less able to accommodate a positive charge. Consequently, reactions that proceed through a carbocation intermediate at the alpha-carbon are generally disfavored. wikipedia.org

Beta-Silicon Effect (Silicon Hyperconjugation):

Conversely, silicon exhibits a powerful stabilizing effect on a positive charge at the beta (β) position, an interaction known as the beta-silicon effect or silicon hyperconjugation. chemeurope.com This effect involves the overlap of the high-energy sigma (σ) orbital of the C-Si bond with the empty p-orbital of the β-carbocation. scispace.com This delocalization of electron density stabilizes the carbocation intermediate, significantly accelerating reactions that proceed through such species. oup.com

In the context of this compound, if a reaction were to lead to the formation of a carbocation on one of the methyl groups of the trimethylsilyl moieties (a β-carbocation relative to the other silicon atom), this intermediate would be stabilized. The strength of this stabilization is substantial, with the β-silicon effect being a dominant factor in the solvolysis rates of relevant systems. oup.comjst.go.jp

Table 2: Summary of Electronic Effects of Trimethylsilyl Groups

| Effect | Position of Silicon | Influence on Carbocation Intermediate | Mechanism |

| Alpha-Silicon Effect | α to the charge | Destabilizing | Inductive effect and orbital interactions |

| Beta-Silicon Effect | β to the charge | Stabilizing | Hyperconjugation (σ-p overlap) |

The interplay of these steric and electronic factors makes the chemistry of this compound unique. While the steric bulk and the α-silicon effect inhibit direct nucleophilic substitution at the central carbon, the β-silicon effect can promote reactions that involve carbocationic intermediates at appropriate positions.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Carbon-Carbon Bonds

Bis(trimethylsilyl)chloromethane serves as a versatile C1 building block for creating new carbon-carbon bonds. lookchem.com Its utility stems from the ability to form a stabilized α-silyl carbanion, which then reacts with various electrophiles.

This compound is a key reagent in Peterson olefination, a process that converts carbonyls into alkenes. lookchem.com The reaction is considered a silicon analogue of the Wittig reaction. organic-chemistry.org The process typically involves the deprotonation of a bis(trimethylsilyl)methane (B1329431) derivative to generate an α-silyl carbanion, which then reacts with a carbonyl compound. organic-chemistry.org

A significant advancement has been the development of bench-stable olefination reagents derived from this compound, such as α,α-bis(trimethylsilyl)toluenes. researchgate.net While reactions with aldehyde electrophiles often result in poor stereoselectivity, employing N-substituted imines as electrophiles allows for highly stereoselective outcomes. researchgate.netsigmaaldrich.com Specifically, N-aryl imines lead to the formation of E-stilbenes, whereas the use of N-t-butanesulfinyl imines under identical conditions yields Z-stilbenes with excellent selectivity. researchgate.net This tunable stereoselectivity is achieved through the use of a TMSO⁻/Bu₄N⁺ activator, which facilitates a syn-elimination pathway via a hypervalent silicate (B1173343) intermediate. researchgate.net

| Electrophile | Activator | Typical Product Stereochemistry | Reference |

| Aldehydes | TBAF, TBAT, CsF | Poor (E/Z ~1:1 to 4:1) | sigmaaldrich.com |

| N-Aryl Imines | TMSO⁻/Bu₄N⁺ | High E-selectivity | researchgate.net |

| N-t-Butanesulfinyl Imines | TMSO⁻/Bu₄N⁺ | High Z-selectivity | researchgate.net |

This table summarizes the stereochemical outcomes of Peterson olefination reactions using reagents derived from this compound with different electrophiles.

Silicon-stabilized allylic carbanions undergo regioselective carboxylation, a reaction of significant synthetic utility. zendy.io this compound is a precursor to the bis(trimethylsilyl)methyl (BTSM) group, which can be used to create silicon-stabilized allylic systems. lookchem.comnih.gov When an allylic carbanion is stabilized by a silyl (B83357) group, its reaction with an electrophile like carbon dioxide can be directed to a specific position. zendy.io The regioselectivity of the carboxylation of these silicon-stabilized allylic carbanions provides a reliable method for synthesizing valuable β,γ-unsaturated esters, specifically 2-silyl-3-butenoates. zendy.io

This compound is instrumental in homologation reactions of ketones and aldehydes, a process that extends a carbon chain by one unit. acs.org The reaction proceeds through the formation of an α-chloro-α-trimethylsilyl carbanion, which is generated from this compound. This carbanion reacts with a ketone or aldehyde to form an intermediate α,β-epoxysilane. acs.org These epoxysilanes are key intermediates that facilitate the subsequent steps of the homologation process. acs.org This methodology represents a significant application of the compound as a versatile C1 building block. lookchem.com

While various organosilicon reagents are used for the vinylation of aromatic halides, a direct application involving this compound is seen in Kumada cross-coupling reactions. nih.govtandfonline.com The Grignard reagent derived from this compound, bis(trimethylsilyl)methyl magnesium chloride, readily participates in these cross-coupling reactions with vinyl halides. lookchem.com This reaction facilitates the formation of a new carbon-carbon bond between the bis(trimethylsilyl)methyl unit and the vinyl carbon, producing bis(trimethylsilyl) allyl compounds. lookchem.com This method has been used to prepare a range of bis(trimethylsilyl)methyl-substituted aryl and heteroaryl derivatives. nih.govnih.gov

Synthesis of Complex Molecular Architectures

The unique steric and electronic properties of the bis(trimethylsilyl)methyl group, derived from this compound, make it a valuable component in the synthesis of specialized monomers and polymers.

This compound is a key starting material for the synthesis of the monomer para-bis(trimethylsilyl)ethylstyrene (PBTES). lookchem.comsigmaaldrich.com The synthesis involves the reaction of this compound with para-methyl lithium styrene, which is generated in situ from p-methylstyrene and lithium diisopropylamide. tandfonline.com The resulting PBTES monomer can then be polymerized to create network polymers with modified thermal properties and solubility compared to standard polystyrene. tandfonline.com

| Reactant 1 | Reactant 2 | Key Reagent | Product | Yield | Reference |

| p-Methylstyrene | This compound | Lithium Diisopropylamide (LDA) | PBTES Monomer | 60% | tandfonline.com |

This table outlines the key components and outcome of the synthesis of the PBTES monomer.

Synthesis of N-[Bis(trimethylsilyl)methyl]heterocumulenes

The bis(trimethylsilyl)methyl group, often abbreviated as BSM, can be readily introduced by utilizing this compound. This has been effectively demonstrated in the synthesis of a range of N-[Bis(trimethylsilyl)methyl]heterocumulenes. These compounds, which feature the BSM group attached to the nitrogen atom of a heterocumulene system (e.g., -N=C=O, -N=C=S, -N=C=NR), are valuable intermediates in organic synthesis.

The synthesis of these heterocumulenes often begins with the reaction of bis(trimethylsilyl)methylamine (B155166) with appropriate reagents. For instance, N-[bis(trimethylsilyl)methyl] isocyanate can be prepared, which then serves as a versatile precursor to other derivatives. The reactivity of these heterocumulenes is influenced by the bulky BSM group, which can direct the outcome of subsequent reactions.

A notable application of these compounds is in cycloaddition reactions. The electronic and steric properties of the BSM substituent play a crucial role in the regio- and stereoselectivity of these transformations. Research has shown that the reaction of N-[bis(trimethylsilyl)methyl]ketenimines with organolithium reagents followed by treatment with an electrophile can lead to the formation of functionalized amidines.

| Heterocumulene | Synthetic Precursor | Key Reaction Type | Resulting Product Class |

| N-[Bis(trimethylsilyl)methyl]isocyanate | Bis(trimethylsilyl)methylamine | Phosgenation | Isocyanates |

| N-[Bis(trimethylsilyl)methyl]isothiocyanate | Bis(trimethylsilyl)methylamine | Thiophosgenation | Isothiocyanates |

| N-[Bis(trimethylsilyl)methyl]carbodiimide | N-Aryl-N'-[bis(trimethylsilyl)methyl]thiourea | Desulfurization | Carbodiimides |

| N-[Bis(trimethylsilyl)methyl]ketenimine | Reaction of a lithiated species with an isonitrile | Nucleophilic addition | Ketenimines |

Formation of Methylenephosphine Analogs

This compound is a useful reagent in the synthesis of methylenephosphine analogs, also known as phosphaalkenes. These compounds contain a phosphorus-carbon double bond and are of significant interest due to their unique bonding and reactivity, which is analogous to that of alkenes.

The synthesis of these analogs often involves the reaction of a lithium derivative of a phosphine (B1218219) with this compound. The bulky bis(trimethylsilyl)methyl group is introduced to sterically protect the reactive P=C bond, thereby enabling the isolation of stable methylenephosphine species. For example, the reaction of lithiated bis(trimethylsilyl)aminophosphine with a suitable electrophile can lead to the formation of a stable methylenephosphine.

One specific example involves the synthesis of [bis(trimethylsilyl)amino][(trimethylsilyl)imino][(trimethylsilyl)methyl]phosphine. The nuclear magnetic resonance (NMR) data for such compounds are characteristic, with the 31P NMR signal appearing in a region typical for dicoordinate phosphorus(III). The 1H and 13C NMR spectra confirm the presence of the bis(trimethylsilyl)methyl group. These stable methylenephosphines can undergo a variety of reactions, including the addition of polar reagents across the P=C bond and oxidation to yield three-coordinate pentavalent phosphorus derivatives.

Utilization as Sterically Demanding Ligands in Metal Complexes

The bis(trimethylsilyl)methyl ligand, derived from this compound, is a prominent example of a bulky ligand used to stabilize unusual coordination geometries and low oxidation states in metal complexes. organic-chemistry.org The large steric footprint of this ligand can prevent oligomerization and allow for the isolation of monomeric species with coordinatively unsaturated metal centers.

Main Group Element Complexes

In main group chemistry, the bis(trimethylsilyl)methyl ligand has been instrumental in the synthesis of novel low-coordinate compounds. organic-chemistry.org For instance, the reaction of lithium bis(trimethylsilyl)methanide, (Me3Si)2CHLi, with main group metal halides leads to the formation of stable alkyl derivatives.

A significant breakthrough was the synthesis of the tin(II) alkyl, Sn[CH(SiMe3)2]2, by reacting (Me3Si)2CHLi with tin(II) chloride. mdpi.com This compound is a diamagnetic solid at room temperature and exhibits reactivity characteristic of a singlet stannylene. It can, for example, form complexes with transition metal carbonyls such as Cr(CO)5 and Mo(CO)5. mdpi.com Similarly, the lead(II) analog, Pb[CH(SiMe3)2]2, has also been prepared. mdpi.com The large size of the bis(trimethylsilyl)methyl ligand is crucial for the kinetic stability of these low-valent main group alkyls.

Transition Metal Complexes, Including Silylene Ligand Precursors

The bis(trimethylsilyl)methyl ligand has also found widespread use in transition metal chemistry, stabilizing complexes in various oxidation states. organic-chemistry.org These complexes are often prepared by salt metathesis reactions between a transition metal halide and an alkali metal salt of the bis(trimethylsilyl)methyl ligand.

Furthermore, derivatives of the bis(trimethylsilyl)methyl ligand can serve as precursors to silylene ligands, which are the silicon analogs of carbenes. Silylene complexes are of great interest due to their potential applications in catalysis. The synthesis of transition metal silylene complexes can be achieved through several routes, including the coordination of a free silylene or by intramolecular rearrangement of a silyl ligand. The bis(trimethylsilyl)methyl group can be part of a more complex ligand system that facilitates the formation of a silylene-metal bond. For example, a bidentate ligand containing both a phosphine donor and a silylene precursor moiety can coordinate to a metal center, leading to the formation of a stable silylene complex. These complexes have been shown to be effective catalysts in reactions such as hydroboration, hydrosilylation, and hydrogenation.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bis(trimethylsilyl)chloromethane, offering precise information about the proton, carbon, and silicon environments within the molecule.

While specific, publicly available ¹H NMR spectral data for this compound is limited, the expected spectrum would feature two main signals corresponding to the two distinct proton environments. The eighteen equivalent protons of the two trimethylsilyl (B98337) (TMS) groups would appear as a single, sharp resonance. The single methine proton (-CHCl-) would produce a distinct singlet at a different chemical shift.

For comparative purposes, the ¹H NMR spectrum of the closely related compound, bis(trimethylsilyl)methane (B1329431), which lacks the chloro group, shows a singlet for the trimethylsilyl protons at approximately 0.0 ppm and a singlet for the methylene (B1212753) (-CH₂-) protons at approximately -0.14 ppm. The introduction of the electronegative chlorine atom in this compound is expected to shift the methine proton signal significantly downfield.

Table 1: Comparative ¹H NMR Data

| Compound | Functional Group | Chemical Shift (ppm) |

| Bis(trimethylsilyl)methane | -Si(CH₃)₃ | ~0.0 |

| -CH₂- | ~-0.14 | |

| This compound | -Si(CH₃)₃ | Not available |

| -CHCl- | Not available |

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not widely documented. The spectrum is anticipated to show two signals: one for the methyl carbons of the TMS groups and another for the methine carbon.

In the case of bis(trimethylsilyl)methane, the methyl carbons resonate at approximately 2.6 ppm, and the methylene carbon appears at approximately -1.6 ppm. The presence of the chlorine atom in this compound would cause a significant downfield shift for the methine carbon.

Table 2: Comparative ¹³C NMR Data

| Compound | Carbon Environment | Chemical Shift (ppm) |

| Bis(trimethylsilyl)methane | -Si(CH₃)₃ | ~2.6 |

| -CH₂- | ~-1.6 | |

| This compound | -Si(CH₃)₃ | Not available |

| -CHCl- | Not available |

The bis(trimethylsilyl)methyl ligand, derived from this compound, is extensively used in organometallic chemistry. The characterization of these metal complexes often involves specialized NMR techniques tailored to the specific metal nucleus. While a ¹⁹⁹Hg NMR spectrum of a mercury derivative was not available, the characterization of a scandium complex provides a representative example of multinuclear NMR application.

In a study of the scandium complex [Sc{CH(SiMe₃)₂}₂(μ-Me)₂Li(thf)₂]₂, both ¹H and ¹³C NMR were utilized for its characterization researchgate.net.

The ¹H NMR spectrum (in C₆D₆) of this complex displays five distinct signals:

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been instrumental in elucidating the electronic structure and reaction pathways involving bis(trimethylsilyl)chloromethane and its derivatives. These methods offer a molecular-level understanding of the factors contributing to the compound's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the stability and reactivity of carbocations stabilized by silicon, which are key intermediates in reactions involving this compound.

A study evaluating the hyperconjugation effect in various carbocations employed DFT calculations at the B3LYP/6-311G(d) level. proquest.com This level of theory is widely used for geometry optimizations and energy calculations in organosilicon chemistry. google.comnih.gov The study investigated the bis(trimethylsilyl)methyl cation, [(CH₃)₃Si]₂CH⁺, a critical intermediate formed from this compound. The calculations revealed a significant stabilization energy gained from the delocalization of electrons from the C-Si σ bonds to the empty p-orbital of the carbocation. proquest.com This provides a quantitative basis for the silicon α-effect, where a silicon atom stabilizes an adjacent negative charge and destabilizes an adjacent positive charge, and the β-silicon effect, where a silicon atom stabilizes a positive charge on a carbon atom two bonds away. researchgate.netuminho.ptgoogle.com

The stabilization energy due to hyperconjugation in the bis(trimethylsilyl)methyl cation was calculated, providing insight into the compound's tendency to form this intermediate during reactions. proquest.com

Such calculations would provide key parameters, including:

Bond lengths: The C-Si, C-H, and C-Cl bond distances.

Bond angles: The Si-C-Si and Si-C-Cl angles, which indicate the steric crowding around the central carbon atom.

Dihedral angles: Describing the conformation of the trimethylsilyl (B98337) groups.

For the related bis(trimethylsilyl)methyl cation, DFT calculations have shown a significant change in geometry upon delocalization of the positive charge. proquest.com The C-C⁺ bond length is observed to shorten, indicating a strengthening of the bond due to hyperconjugation. proquest.com The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be visualized to understand the regions of electron density and reactivity. nih.govyoutube.com

| Property | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between atomic nuclei (e.g., C-Si, C-Cl). | Provides insight into bond strength and steric interactions. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., Si-C-Si). | Determines the local geometry and steric hindrance. |

| HOMO/LUMO Energies (eV) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Shows the distribution of electron density across the molecule. |

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and reaction trajectories. uminho.ptmdpi.comnih.gov For a sterically hindered molecule like this compound, MD simulations could provide insights into:

Solvent Effects: How solvent molecules organize around the solute and influence its reactivity.

Reaction Pathways: Simulating the approach of a reactant and the subsequent bond-breaking and bond-forming events.

While specific MD studies on this compound are not prevalent in the literature, reactive molecular dynamics simulations using force fields like ReaxFF have been employed to study the formation of silane (B1218182) monolayers on surfaces. researchgate.net These studies model the chemical reactions of silanes, providing a framework for how similar simulations could be applied to understand the reactions of this compound in solution. researchgate.net Coarse-grained MD simulations have also been used to investigate the organization of complex systems containing organosilicon compounds. nih.gov

Theoretical Insights into Silicon-Stabilization Effects

The presence of two trimethylsilyl groups on the same carbon atom in this compound gives rise to significant electronic effects that stabilize reactive intermediates.

The stabilization of adjacent reactive centers by silicon is a well-documented phenomenon, often attributed to hyperconjugation. researchgate.netuminho.ptnih.gov In the case of the bis(trimethylsilyl)methyl cation, which can be formed from this compound, the empty p-orbital on the central carbon atom can overlap with the filled σ orbitals of the two C-Si bonds. proquest.com This interaction delocalizes the positive charge over the silicon atoms, leading to a significant stabilization of the carbocation. proquest.comnih.gov

This σ-p hyperconjugation is a key factor in the "β-silicon effect," where a silicon atom stabilizes a positive charge at the β-position. uminho.pt DFT calculations have quantified this stabilization. For the bis(trimethylsilyl)methyl cation, the hyperconjugation energy has been calculated to be substantial, indicating a strong stabilizing effect from the two silyl (B83357) groups. proquest.com

| Parameter | Value | Interpretation |

|---|---|---|

| Hyperconjugation Energy (kcal/mol) | -28.9 | Significant stabilization due to delocalization of the positive charge. |

| Change in C-C⁺ Bond Length (Å) | -0.063 | Shortening of the bond, indicating increased double-bond character. |

This stabilization is crucial for understanding the reactivity of this compound, as it facilitates reactions that proceed through a carbocationic intermediate.

The theoretical understanding of silicon-stabilization effects helps to rationalize the observed reactivity and stereoselectivity in reactions involving this compound and its derivatives. The bulky nature of the two trimethylsilyl groups imposes significant steric hindrance around the central carbon atom, influencing the trajectory of incoming nucleophiles or electrophiles. mdpi.com

In reactions involving the corresponding organolithium reagent, bis(trimethylsilyl)methyllithium, the stereochemical outcome is influenced by both electronic and steric factors. mdpi.comresearchgate.net The formation of specific stereoisomers can be rationalized by considering the transition state geometries, where the bulky silyl groups direct the approach of the electrophile to minimize steric repulsion. researchgate.net Computational studies on related organolithium compounds have shown that the stereoselectivity of their reactions can be highly dependent on the solvent and the nature of the electrophile. researchgate.net

For example, in aza-Peterson olefinations, the use of bis(trimethylsilyl) reagents with N-t-butanesulfinyl imines leads to high Z-selectivity, which is rationalized by a diastereoselective addition followed by syn-elimination via a hypervalent silicate (B1173343) intermediate. youtube.com This highlights how the interplay of steric and electronic effects, guided by the silicon substituents, can control the stereochemical course of a reaction.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a foundational reagent like bis(trimethylsilyl)chloromethane, the development of more sustainable and efficient synthetic methods is a key research focus. Current methods, while effective, often rely on strong bases like n-butyllithium and cryogenic conditions. cam.ac.uk Future strategies will likely prioritize milder conditions, reduced waste, and the use of less hazardous materials.

One promising avenue is the exploration of ultrasound-accelerated synthesis, which has been described as a "green and mild" approach. researchgate.net Further research in this area could optimize reaction parameters to improve yields and reduce energy consumption. Another key direction is the continued development of "one-pot" syntheses. acs.orgtandfonline.com These procedures, which combine multiple reaction steps into a single operation, improve efficiency by minimizing intermediate purification steps, saving time, solvents, and energy. A reported one-pot method involves the reaction of dichloromethane (B109758), trimethylchlorosilane, and n-butyllithium in a mixed solvent system, achieving a high yield and utilizing relatively inexpensive starting materials. tandfonline.comdtic.mildtic.mil Future work will likely aim to replace pyrophoric reagents like n-butyllithium with safer alternatives.

The overarching goal is to create synthetic routes that are not only high-yielding and scalable but also economically viable and environmentally benign, using cheap and readily available raw materials. researchgate.netsbfchem.com

Expansion of Catalytic Applications in Organic Transformations

A significant area of emerging research for this compound is its application in novel catalytic cycles for organic transformations. A prime example is its use in ruthenium-catalyzed C-H functionalization to introduce silylmethyl groups into arenes. nih.govresearchgate.netlongdom.org This methodology is particularly powerful because the installed bis(trimethylsilyl)methyl group can serve as a versatile synthetic handle, acting as a masked benzylic anion equivalent. researchgate.netlongdom.org

Specifically, research has demonstrated that using this compound as the electrophile in a ruthenium-catalyzed reaction directs the functionalization to the meta position of arenes bearing nitrogen-based directing groups. nih.govresearchgate.net This is in contrast to the ortho selectivity observed with less sterically hindered silylmethyl halides. nih.govresearchgate.net This regiocontrolled installation of a synthetic handle opens up new possibilities for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govlongdom.org

Future research will focus on:

Expanding the Substrate Scope: Applying this meta-selective silylmethylation to a broader range of directing groups and aromatic systems.

Developing New Catalytic Systems: Designing novel catalysts that can utilize this compound with even greater efficiency and selectivity. nih.gov

Diversifying Transformations: Exploring the subsequent transformations of the installed silylmethyl group beyond its use as a masked anion, thereby creating diverse molecular libraries for discovery chemistry. nih.gov

| Catalyst System | Reagent | Selectivity | Application |

| Ruthenium (RuAqua) | (Bromomethyl)trimethylsilane | ortho-silylmethylation | Installation of silylmethyl handles |

| Ruthenium (RuAqua) | This compound | meta-silylmethylation | Installation of silylmethyl handles |

Advanced Mechanistic Investigations Utilizing In-situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For reactions involving this compound, advanced spectroscopic techniques are being employed to probe the intricate details of the catalytic cycle.

In the context of the ruthenium-catalyzed meta-silylation, mechanistic studies have pointed to the essential role of biscyclometallated ruthenium(II) species. researchgate.netlongdom.org The investigation into these reactive intermediates is a key area of future research. Techniques like in-situ NMR spectroscopy allow researchers to monitor the reaction as it happens, providing real-time data on the formation and consumption of intermediates. cam.ac.uk

Furthermore, temporally resolved Evans NMR experiments have been used to study the magnetic properties of the species in solution, indicating the formation of paramagnetic ruthenium(III) intermediates during the reaction with this compound. researchgate.net These advanced mechanistic insights, garnered from sophisticated spectroscopic methods, are invaluable for understanding the factors that control the unique meta-selectivity and for the rational design of the next generation of catalysts for C-H functionalization. nih.gov

Integration with Machine Learning and AI for Predictive Organic Chemistry

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging frontier with the potential to dramatically accelerate discovery. mdpi.com For reactions involving this compound, AI and machine learning (ML) offer powerful tools for prediction and optimization. hilarispublisher.comwalshmedicalmedia.com

A significant challenge in C-H functionalization is predicting the regioselectivity. researchgate.netnih.gov Machine learning models are now being developed that can predict the outcome of such reactions with high accuracy. nih.govacs.org These models are trained on large datasets of known reactions and can learn to identify the subtle electronic and steric factors that determine whether a reaction will proceed at the ortho, meta, or para position. By inputting the structures of a substrate and a reagent like this compound, an ML model could predict the likely site of silylation. researchgate.netacs.orgnih.gov

Similarly, AI can be used to optimize reaction conditions. mdpi.comchemical.ai Instead of laborious trial-and-error experiments, ML algorithms can analyze a parameter space (including catalyst, solvent, temperature, and concentration) to suggest the optimal conditions for maximizing the yield of a desired product. researchgate.netresearchgate.netrsc.orgu-strasbg.fr For ruthenium-catalyzed reactions, ML models have already been used to predict reaction yields with high accuracy. cam.ac.ukresearchgate.netrsc.org

Future directions in this area include:

Developing Specific Predictive Models: Creating ML models trained specifically on datasets featuring organosilicon reagents like this compound to enhance prediction accuracy for these systems.

Automated Synthesis: Integrating predictive AI with robotic synthesis platforms to create closed-loop systems that can design, execute, and optimize reactions autonomously. mdpi.com

Uncovering New Reactivity: Using AI to screen for entirely new, non-intuitive catalytic applications for this compound by analyzing vast databases of chemical information.

The synergy between the empirical study of this compound and the predictive power of computational tools will undoubtedly unlock new synthetic capabilities and streamline the development of complex molecules. walshmedicalmedia.com

常见问题

Q. What are the optimal synthetic conditions for preparing Bis(trimethylsilyl)chloromethane, and how can side reactions be minimized?

this compound is typically synthesized via nucleophilic substitution. A validated method involves reacting bis(trimethylsilyl)methane derivatives with chlorinating agents under controlled conditions. For example, in the synthesis of related compounds like 2-(bis(trimethylsilyl)methylthio)acetic acid, NaOH/MeOH is used to mediate the reaction between this compound and mercaptoacetic acid, achieving yields of 79–88% . To minimize side reactions (e.g., over-chlorination or hydrolysis):

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Purification often involves a combination of techniques:

- Liquid-liquid extraction : Separate the product from polar byproducts using non-polar solvents like hexane or dichloromethane.

- Distillation : Utilize fractional distillation under reduced pressure due to the compound’s thermal sensitivity.

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients for high-purity isolation .

- Spectroscopic verification : Confirm purity via H NMR (absence of peaks at δ 1.0–1.2 ppm for trimethylsilyl groups) and GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of trimethylsilyl groups influence the reactivity of this compound in cross-coupling reactions?

The trimethylsilyl (TMS) groups impart significant steric bulk, which:

- Shields the central carbon atom , reducing nucleophilic substitution rates compared to less hindered analogs.

- Stabilizes transition states in reactions involving electrophiles, as observed in silylation reactions where TMS groups act as protecting moieties .

- Alters electronic properties : The electron-donating TMS groups slightly increase the electrophilicity of the chloromethane carbon, facilitating reactions with strong nucleophiles (e.g., Grignard reagents). Comparative studies with bis(dimethylsilyl) analogs show a 30–40% decrease in reactivity due to increased steric hindrance .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Discrepancies in C NMR or IR spectra often arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic processes.

- Impurity interference : Employ high-resolution mass spectrometry (HR-MS) to confirm molecular formulas and rule out contaminants .

- Solvent effects : Record spectra in deuterated chloroform (CDCl) or DMSO-d to standardize chemical shifts. For example, the TMS carbon signal typically appears at δ 0–2 ppm in C NMR .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic compounds (e.g., 1,3,4-oxadiazoles)?

this compound acts as a sulfur-transfer agent in heterocycle synthesis. For example:

- Reaction with mercaptoacetic acid forms a thioether intermediate, which undergoes oxidative cyclization with HO/CHCOOH to yield 1,3,4-oxadiazoles. The TMS groups stabilize intermediates via steric protection, reducing side reactions .

- Kinetic studies show a second-order dependence on the concentration of the thiol reactant, suggesting a bimolecular transition state .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

Q. What computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Model transition states to predict regioselectivity in substitutions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular dynamics simulations : Assess steric effects in solution-phase reactions using software like GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。